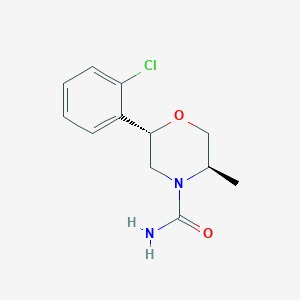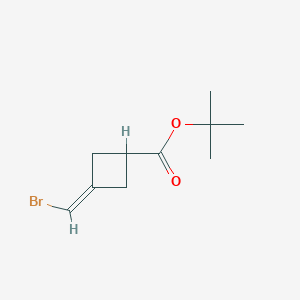
Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C10H15BrO2. It is a brominated derivative of cyclobutane carboxylate, featuring a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of tert-butyl cyclobutane-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted cyclobutane carboxylates.
Elimination: Alkenes derived from the cyclobutane ring.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
科学的研究の応用
Chemistry: Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a useful building block in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism.
類似化合物との比較
Tert-butyl 3-(chloromethylidene)cyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 3-(iodomethylidene)cyclobutane-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Tert-butyl 3-(methylidene)cyclobutane-1-carboxylate: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: Tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity patterns. Bromine is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic applications, distinguishing it from its chloro, iodo, and non-halogenated counterparts.
特性
IUPAC Name |
tert-butyl 3-(bromomethylidene)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO2/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h6,8H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPZSGNCNITUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=CBr)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

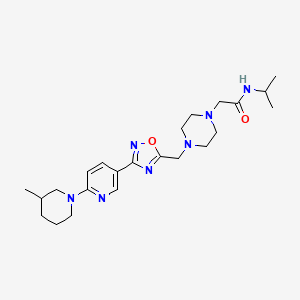
![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2403345.png)
![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)
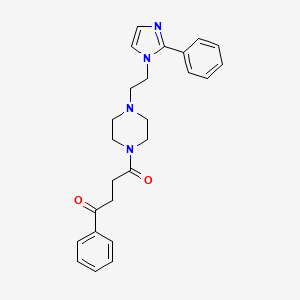
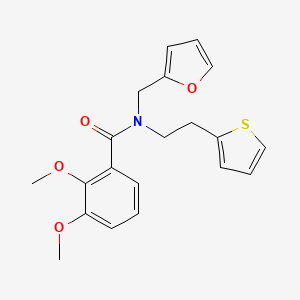
![[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B2403354.png)
![2-Benzyl-5-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2403355.png)


![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2403362.png)
![[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine](/img/structure/B2403364.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2403365.png)
